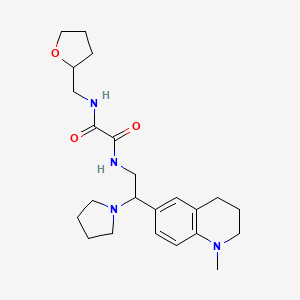

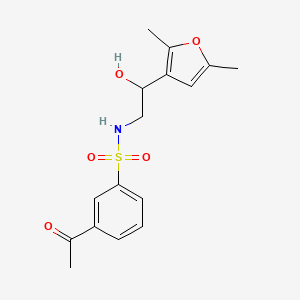

![molecular formula C18H19N5O5 B2504819 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 899988-55-7](/img/structure/B2504819.png)

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this molecule is the presence of a 2-(pyrimidin-2'-yl)acetic acid moiety, which has been the subject of various synthetic routes and studies due to its potential biological activities .

Synthesis Analysis

The synthesis of related 2-(pyrimidin-2'-yl)acetic acid derivatives has been described in the literature. A general route involves the reaction of amidinoacetamide with ethyl benzoylacetate to yield a hydroxyphenylpyrimidinyl acetamide, which can then be converted into a chlorophenylpyrimidinyl acetonitrile. This nitrile can be further processed into an imidic ester and subsequently into a carboxylic ester. Dehalogenation and hydrolysis steps yield the final 2-(phenylpyrimidinyl)acetic acid . Although the specific synthesis of the compound is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 2-(pyrimidin-2'-yl)acetic acid derivatives is characterized by the presence of a pyrimidine ring attached to an acetic acid moiety. Substituents on the pyrimidine ring can significantly affect the molecule's properties, such as ionization behavior. For instance, the ionization of 2-(pyrimidin-2'-yl)acetic acid is influenced by the nature of the substituents, with monosubstituted acids showing a correlation with substituent parameters . This suggests that the methoxy and methyl groups in the compound of interest would also influence its ionization and overall molecular behavior.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can vary widely depending on the substituents present. For example, the synthesis of a tetrazole-containing pyrido[1,2-a]pyrimidin-4-one involved the treatment of an intermediate with sodium azide, demonstrating the potential for pyrimidine derivatives to participate in reactions with azides to form heterocyclic compounds . This reactivity could be relevant when considering the chemical reactions that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyrimidin-2'-yl)acetic acid derivatives are influenced by their structure. The presence of different substituents can affect properties such as solubility, melting point, and acidity. For instance, the pKa values of the acids are modified by the substituents, and this modification is quantifiable when considering the proportion of zwitterion present . Additionally, the hypolipidemic activity of certain derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties .

科学的研究の応用

Synthesis and Chemical Properties

Research on the synthesis of related compounds has led to the development of new synthetic methods and derivatives with potential applications in medicinal chemistry and materials science. Nami, Tizkar, and Zardost (2017) presented a solvent-free synthesis of dihydroxy-9H-purin and pteridine derivatives, showcasing innovative approaches to compound synthesis that could be relevant to the synthesis of 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid derivatives N. Nami, Mozhgan Tizkar, Mohammad Reza Zardost, 2017.

Potential Biological Activities

Several studies have investigated the biological activities of compounds structurally similar to 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid, indicating a broad spectrum of potential pharmacological applications. For instance, Jing-Yi Zhao et al. (2020) isolated compounds from the endophytic fungus Talaromyces purpurogenus, including molecules with moderate inhibitory activity toward enzymes related to diabetes Jing-Yi Zhao, Zhen Liu, Sen-feng Sun, Yunbao Liu, 2020.

Antimicrobial and Antitumor Activities

Compounds with structures similar to the target compound have been explored for their antimicrobial and antitumor activities. For example, synthesis and antitumor activities of compounds derived from related structures have been reported, indicating the potential for these derivatives to contribute to the development of new anticancer therapies Xiong Jing, 2011.

特性

IUPAC Name |

2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c1-20-15-14(16(26)23(18(20)27)10-13(24)25)22-9-3-8-21(17(22)19-15)11-4-6-12(28-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIOQVIOTUFBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)